
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a styryl moiety, which is further connected to a xanthine core. The xanthine core is substituted with two propyl groups, making it a highly functionalized molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 3,4-dimethoxybenzaldehyde to obtain 3-bromo-4,5-dimethoxybenzaldehyde . This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styryl moiety. The final step involves the condensation of the styryl intermediate with 1,3-dipropylxanthine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-bromo-4,5-dimethoxybenzoic acid, while substitution of the bromine atom with an amine can produce 3-amino-4,5-dimethoxystyryl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving xanthine derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with molecular targets such as xanthine receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(3,4-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine: Contains only one methoxy group, which may affect its chemical properties and interactions.
8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dimethylxanthine: Substituted with methyl groups instead of propyl groups, leading to variations in its behavior and applications.
Uniqueness
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups, along with the xanthine core, makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
151539-54-7 |
|---|---|
Molekularformel |
C21H25BrN4O4 |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
8-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H25BrN4O4/c1-5-9-25-19-17(20(27)26(10-6-2)21(25)28)23-16(24-19)8-7-13-11-14(22)18(30-4)15(12-13)29-3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,23,24)/b8-7+ |
InChI-Schlüssel |
OZMAOSIAQAGUDR-BQYQJAHWSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)Br)OC)OC |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


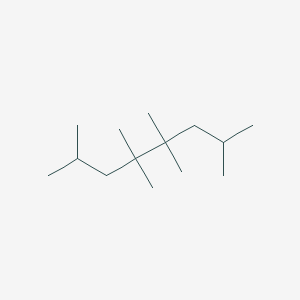

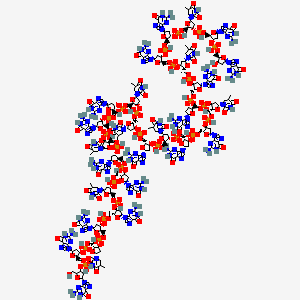
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
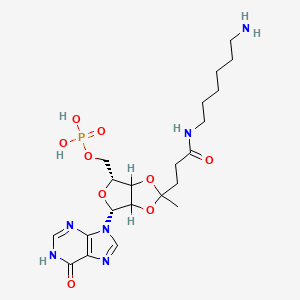
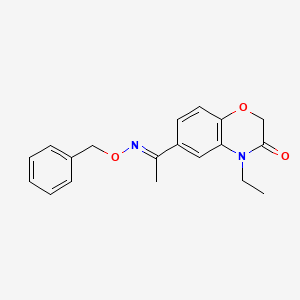
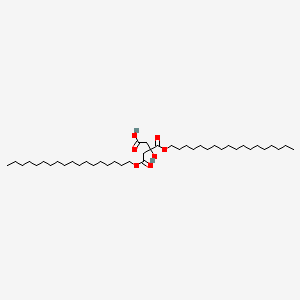
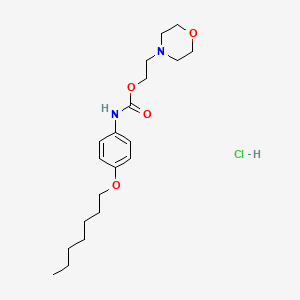
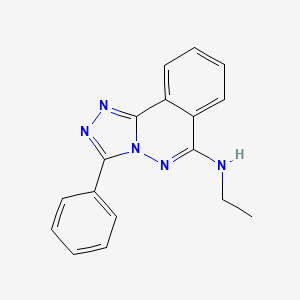


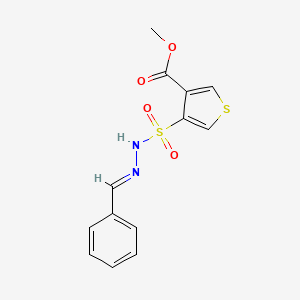
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)

